molecular formula C12H11N3O2 B7819690 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B7819690
M. Wt: 229.23 g/mol
InChI Key: JYANRFCXGWKWTG-UHFFFAOYSA-N
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Description

8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety The presence of a methoxy group at the 8th position and a methyl group at the 2nd position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with anthranilic acid derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

8-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-12(16)9-6-13-10-4-3-7(17-2)5-8(10)11(9)14-15/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYANRFCXGWKWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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